An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trimethylhydroquinone (CAS 700-13-0)
An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trimethylhydroquinone (CAS 700-13-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical data for 2,3,5-trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E and other pharmaceutical compounds.[1][2][3][4] The information is presented to support research and development activities, with a focus on structured data, detailed experimental methodologies, and clear visual representations of key processes.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2,3,5-trimethylhydroquinone.
| Property | Value | Source |
| IUPAC Name | 2,3,5-trimethylbenzene-1,4-diol | [5] |
| CAS Number | 700-13-0 | [5][6] |
| Molecular Formula | C₉H₁₂O₂ | [5][6][7] |
| Molecular Weight | 152.19 g/mol | [3][5][6] |
| Appearance | Off-white to white crystalline powder | [1][3][7][8] |
| Melting Point | 169 - 175 °C | [1][2][3][7][8] |
| Boiling Point | 298.3 °C at 760 mmHg | [1][6][9] |
| Flash Point | 191 °C (closed cup) | [1][2][6][7] |
| Density | 1.126 g/cm³ | [1] |
| Vapor Pressure | 0.000204 mmHg at 25°C | [1] |
| pKa | 11.28 ± 0.28 (Predicted) | [1][2] |
| LogP (Octanol/Water) | 1.69 - 2.02 | [1][10] |
| Water Solubility | 2 g/L at 20 °C | [1][2] |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and acetone; Slightly soluble in water; Insoluble in petroleum ether.[1][3][7][8][11] | |
| Stability | Stable under normal temperatures and pressures; Combustible; Incompatible with strong oxidizing agents.[1][2][8] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation in a research setting.
The melting point of a solid is a critical indicator of purity.[12][13] The capillary method is a standard and widely used technique.
Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range from the first sign of melting (solid begins to turn to liquid) to the complete liquefaction of the sample is recorded as the melting range.[12][14]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Mel-Temp)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Ensure the 2,3,5-trimethylhydroquinone sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[13][15]
-
Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample until a small amount of solid (approximately 1-3 mm high) enters the tube.[13][16]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long glass tube to compact the sample at the sealed end.[15][16]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[15]
-
If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary estimate.[16]
-
For an accurate measurement, set the apparatus to heat slowly (1-2 °C/minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[15][16]
-
-
Data Recording:
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption and distribution.[17]
Principle: The "shake-flask" method involves dissolving the solute in a biphasic system of n-octanol and water (or a buffer like PBS at pH 7.4). After allowing the system to reach equilibrium, the concentration of the solute in each phase is measured. LogP is the base-10 logarithm of the ratio of the concentrations.[17][18]
Apparatus & Materials:
-
Separatory funnel or vials
-
Mechanical shaker
-
Centrifuge
-
HPLC system for concentration analysis
-
n-Octanol (pre-saturated with water/buffer)
-
Water or Phosphate-Buffered Saline (PBS, pH 7.4, pre-saturated with n-octanol)
-
2,3,5-trimethylhydroquinone sample
Procedure:
-
Phase Preparation: Prepare the two immiscible phases. Saturate n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate.[19]
-
Sample Partitioning:
-
Accurately weigh the 2,3,5-trimethylhydroquinone sample and dissolve it in one of the phases (or a mixture).
-
Add a known volume of both the pre-saturated n-octanol and aqueous phases to a vial.
-
Add the sample stock solution.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of 2,3,5-trimethylhydroquinone in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.[18]
-
-
Calculation: Calculate LogP using the following formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
LogP = log₁₀(P)[17]
-
Synthesis Pathway Overview
2,3,5-Trimethylhydroquinone is a synthetic compound not widely found in nature.[9] Its production is crucial for the synthesis of Vitamin E.[1][3] One common industrial synthesis route involves the oxidation of a trimethylphenol precursor followed by a reduction step.[3][20]
Example Synthesis Route: A prevalent method starts with 1,2,4-trimethylbenzene (B165218) (pseudocumene), which is oxidized to form 2,3,5-trimethyl-p-benzoquinone. This intermediate is then reduced to yield the final product, 2,3,5-trimethylhydroquinone.[21]
-
Oxidation: 1,2,4-trimethylbenzene is oxidized using an oxidizing agent like hydrogen peroxide in the presence of a solvent.[21] This step converts the aromatic ring into a quinone structure.
-
Reduction: The resulting 2,3,5-trimethyl-p-benzoquinone is then treated with a reducing agent (e.g., sodium hydrosulfite or catalytic hydrogenation) to convert the two ketone groups of the quinone into hydroxyl groups, forming the hydroquinone (B1673460) product.[20][21]
References
- 1. 2,3,5-Trimethyl Hydroquinone CAS NO 700-13-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Trimethylhydroquinone | 700-13-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Details [connectchemicals.com]
- 5. Trimethylhydroquinone | C9H12O2 | CID 12785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,5-Trimethylhydroquinone | 700-13-0 | FT40555 [biosynth.com]
- 7. lookpolymers.com [lookpolymers.com]
- 8. 2,3,5-Trimethylhydroquinone CAS 700-13-0 - Buy TMHQ, Trimethylhydroquinone, 2 3 5-trimethylbenzene-1 4-diol Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2,3,5-Trimethylhydroquinone | SIELC Technologies [sielc.com]
- 11. sunwisechem.com [sunwisechem.com]
- 12. pennwest.edu [pennwest.edu]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. acdlabs.com [acdlabs.com]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 21. CN103435450A - Environment-friendly synthesis method for 2,3,5-trimethyl hydroquinone - Google Patents [patents.google.com]
